

Chromatographic separation of Itraconazole and Itraconazole-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Itraconazole-d3

Cat. No.: B602483

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An Application Note for the Chromatographic Separation and Quantification of Itraconazole and **Itraconazole-d3** in Human Plasma using LC-MS/MS

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections.[1] Accurate determination of Itraconazole concentrations in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as **Itraconazole-d3**, is the gold standard for quantitative analysis using mass spectrometry. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Itraconazole and its deuterated internal standard, **Itraconazole-d3**, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation.

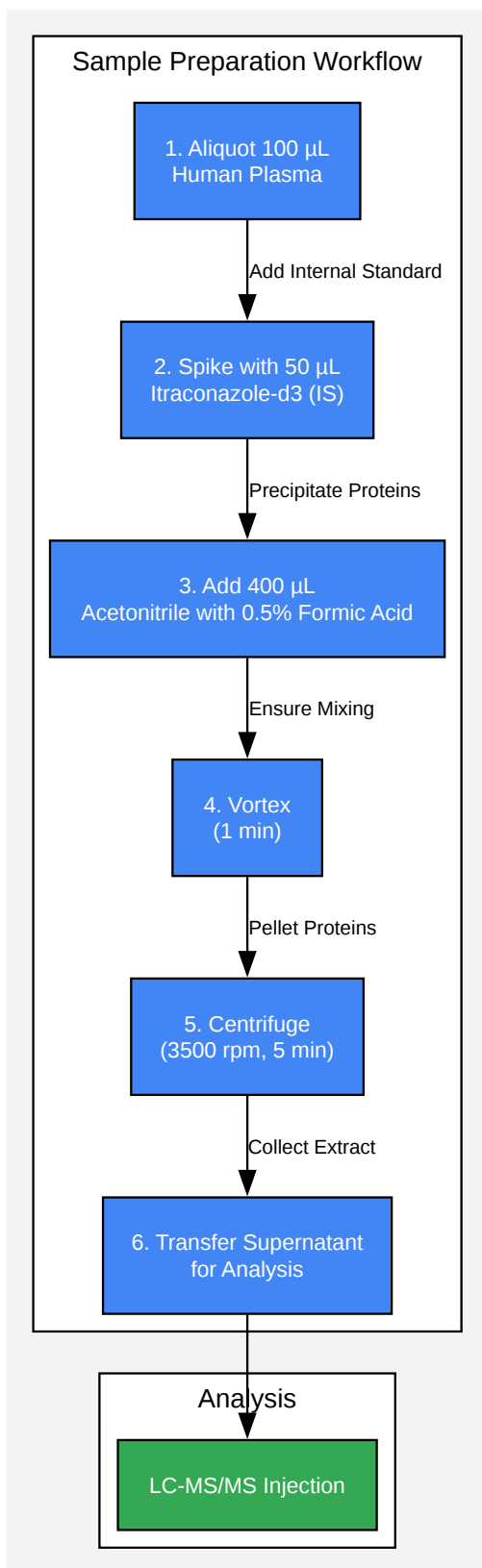
Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol outlines a simple and efficient protein precipitation method for the extraction of Itraconazole and **Itraconazole-d3** from human plasma.[1][2]

- Sample Thawing: Thaw frozen human plasma samples and vortex to ensure homogeneity.[3]

- Aliquoting: In a 96-well plate or polypropylene tubes, aliquot 100 μ L of each plasma sample, calibration standard, or quality control sample.[\[2\]](#)
- Internal Standard Spiking: Add 50 μ L of the **Itraconazole-d3** internal standard working solution (e.g., 100 ng/mL in methanol) to each well.[\[2\]](#)
- Protein Precipitation: Add 400 μ L of a precipitation solvent, such as acetonitrile containing 0.5% formic acid, to each well.[\[2\]](#)
- Vortexing: Vortex the plate or tubes for approximately 1 minute to ensure thorough mixing and complete protein precipitation.[\[2\]](#)
- Centrifugation: Centrifuge the samples at 3500 rpm for 5 minutes to pellet the precipitated proteins.[\[2\]](#)
- Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.



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Figure 1. Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Analysis

The following tables summarize the instrumental conditions for the chromatographic separation and mass spectrometric detection of Itraconazole and **Itraconazole-d3**.

Table 1: Liquid Chromatography Conditions

Parameter	Value
HPLC System	Agilent 1200 series or equivalent [4]
Column	Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm [2]
Column Temperature	40°C [2]
Autosampler Temp.	15°C [2]
Mobile Phase A	10 mM Ammonium Formate in Water with 1% Formic Acid [2]
Mobile Phase B	0.1% Formic Acid in Acetonitrile [2]
Flow Rate	0.500 mL/min [2]
Injection Volume	5-10 µL
Gradient Program	Start at 40% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 40% B. [2]

| Total Run Time | 4.0 minutes[\[2\]](#) |

Table 2: Mass Spectrometry Conditions

Parameter	Value
Mass Spectrometer	Triple Quadrupole Mass Spectrometer (e.g., LCMS-8050)[1]
Ionization Source	Electrospray Ionization (ESI), Positive Mode[1][5]
Ion Spray Voltage	Optimized for instrument (e.g., 4500 V)
Source Temperature	350°C[6]
Drying Gas Flow	10 L/min[6]
Nebulizer Gas Flow	3 L/min[6]

| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |

Data Presentation

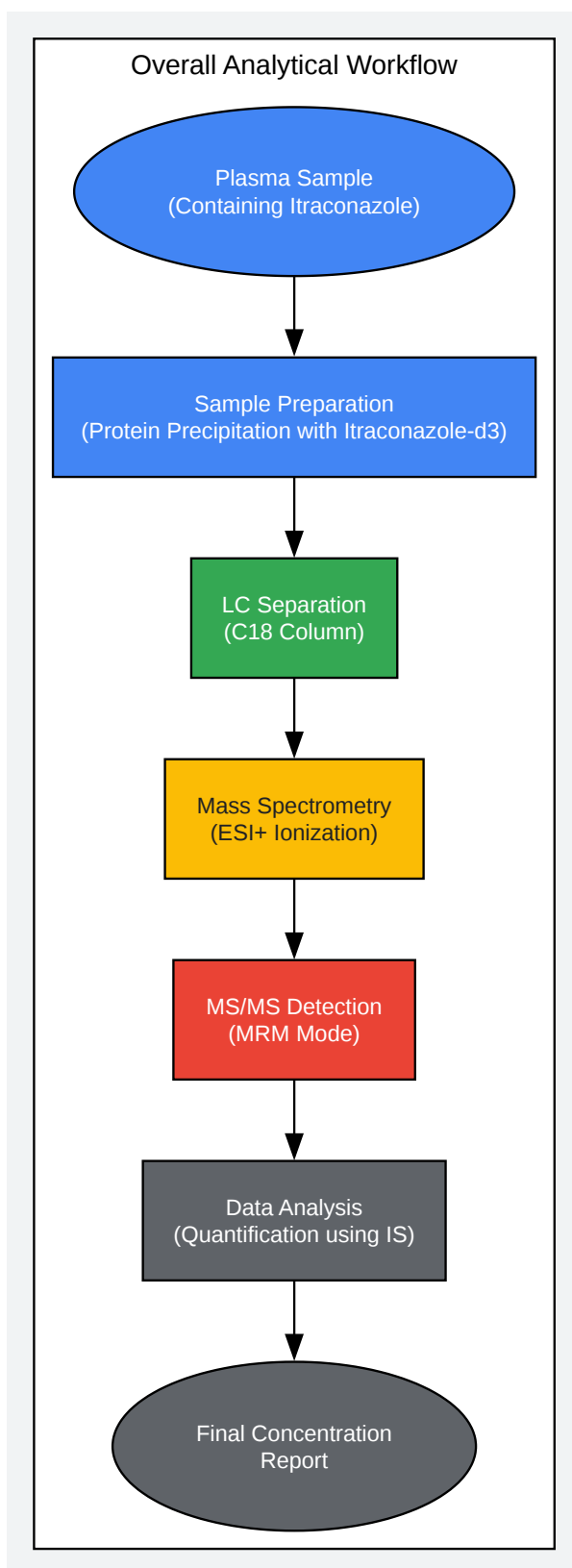
The method was validated for its performance characteristics. The quantitative data, including retention times and MRM transitions, are summarized below.

Table 3: Analyte Properties and Quantitative Data

Analyte	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)	Linearity Range (ng/mL)	Accuracy (%)	Precision (%RSD)
Itraconazole	~2.3[2]	705.3[5]	392.4[5]	1 - 500[5][7]	86.6 - 117.5[5]	< 13.7[5]

| Itraconazole-d3 | ~2.3 | 708.3 | 395.4 | N/A | N/A | N/A |

Note: The exact m/z for **Itraconazole-d3** may vary slightly based on the specific deuterated positions. The values presented are theoretical. Retention times are approximate and can vary based on the specific LC system and column conditions.



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